molecular formula C6H8O6 B605621 Ascorbic acid CAS No. 50-81-7

Ascorbic acid

Cat. No. B605621
CAS RN: 50-81-7
M. Wt: 176.12
InChI Key: CIWBSHSKHKDKBQ-JLAZNSOCSA-N
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Description

Ascorbic Acid, also known as Vitamin C, is a naturally occurring organic compound with antioxidant properties. It is found in plants and food including citrus fruits, tomatoes, and green vegetables .


Synthesis Analysis

Ascorbic acid is synthesized from glucose in a simple, inexpensive, four-step process . It is also produced in non-humans as primate species, guinea pigs, fishes, and birds . The GDP-L-galactose phosphorylase-3 (GGP3) was identified as an important candidate regulator of Ascorbic Acid synthesis in kiwifruit .


Molecular Structure Analysis

Ascorbic acid is an organic compound with antioxidant properties. The molecular formula of ascorbic acid is C6H8O6 with the molecular weight of 176.13 .


Chemical Reactions Analysis

Ascorbic acid acts as a reducing and capping agent for the synthesis of metal nanoparticles such as silver, gold, copper, etc . It also undergoes redox reactions, where it is oxidized to dehydroascorbic acid .


Physical And Chemical Properties Analysis

Ascorbic acid is a weak, water-soluble, unstable organic acid which can be easily oxidized or destroyed in light, aerobic condition (oxygen), high temperature, alkali, humidity, copper, and heavy metals .

Scientific Research Applications

  • Analysis of Antioxidant Compounds : Ascorbic acid is used in electrochemical and spectrophotometric methods for determining the content of polyphenolic compounds and ascorbic acid in extracts from fruits and vegetables. These methods enable the detection of antioxidant content changes in food samples, highlighting ascorbic acid's role in food science and technology (Tulli et al., 2020).

  • Medical Applications : Ascorbic acid is involved in the formulation of colloidal carriers for medical preparations, particularly for burn wound treatments. Its addition influences the viscosity, acidity, and stability of these gels, demonstrating its importance in pharmaceutical research (Mishina et al., 2021).

  • Dermatology : In dermatology, ascorbic acid is used topically to treat and prevent changes associated with photoaging and hyperpigmentation. It interacts with various free radicals, preventing inflammatory processes and photoaging in the skin, showing its significance in cosmetic and dermatological research (Ravetti et al., 2019).

  • Agricultural Science : Ascorbic acid plays a crucial role in plant health and growth. It functions as an antioxidant, an enzyme cofactor, and a modulator in vital physiological processes like photosynthesis and cell division. This makes it a key focus in plant biology and agricultural research (Wolucka et al., 2005).

  • Nutritional Science : Research on ascorbic acid's role in human health has been extensive. It is studied for its potential in preventing diseases, improving cardiovascular and immune functions, and its role as an antioxidant. Such research is crucial in nutritional science and public health (Michels & Frei, 2013).

Future Directions

The potential of Ascorbic Acid therapy in hematological malignancies is being intensely studied due to more knowledge on the pharmacokinetics properties and anti-cancer effects demonstrated in preclinical studies .

properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
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InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1
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InChI Key

CIWBSHSKHKDKBQ-JLAZNSOCSA-N
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
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Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
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Molecular Formula

C6H8O6, HC6H7O6
Record name L-ASCORBIC ACID
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Related CAS

134-03-2 (monosodium salt)
Record name Ascorbic acid [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID5020106, DTXSID50986567
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Molecular Weight

176.12 g/mol
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Physical Description

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33
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Density

1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³
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Mechanism of Action

In humans, an exogenous source of ascorbic acid is required for collagen formation and tissue repair by acting as a cofactor in the posttranslational formation of 4-hydroxyproline in -Xaa-Pro-Gly- sequences in collagens and other proteins. Ascorbic acid is reversibly oxidized to dehydroascorbic acid in the body. These two forms of the vitamin are believed to be important in oxidation-reduction reactions. The vitamin is involved in tyrosine metabolism, conversion of folic acid to folinic acid, carbohydrate metabolism, synthesis of lipids and proteins, iron metabolism, resistance to infections, and cellular respiration., Ascorbic Acid reducing potential and conversion to AFR (ascorbate free radical) are key to its biological activity, including its free radical scavenging and its relationship to the oxidation of transition metals such as iron and copper at enzyme active sites and in food., Vitamin C is known to be an electron donor for eight human enzymes. Three participate in collagen hydroxylation; two in carnitine biosynthesis; and three in hormone and amino acid biosynthesis. The three enzymes that participate in hormone and amino acid biosynthesis are dopamine-beta-hydroxylase, necessary for the biosynthesis of the catecholamines norepinephrine and epinephrine; peptidyl-glycine monooxygenase, necessary for amidation of peptide hormones; and 4-hydroxyphenylpyruvatedioxygenase, involved in tyrosine metabolism. Ascorbate's action with these enzymes involves either monooxygenase or dioxygenase activities., As a cofactor for hydroxylase and oxygenase metalloenzymes, ascorbic acid is believed to work by reducing the active metal site, resulting in reactivation of the metal-enzyme complex, or by acting as a co-substrate involved in the reduction of molecular oxygen. The best known of these reactions is the posttranslational hydroxylation of peptide-bound proline and lysine residues during formation of mature collagen. In these reactions, ascorbate is believed to reactivate the enzymes by reducing the metal sites of prolyl (iron) and lysyl (copper) hydroxylases., Evidence also suggests that ascorbate plays a role in or influences collagen gene expression, cellular procollagen secretion, and the biosynthesis of other connective tissue components besides collagen, including elastin, fibronectin, proteoglycans, bone matrix, and elastin-associated fibrillin. The primary physical symptoms of ascorbic acid's clinical deficiency disease, scurvy, which involves deterioration of elastic tissue, illustrate the important role of ascorbate in connective tissue synthesis., For more Mechanism of Action (Complete) data for L-Ascorbic Acid (11 total), please visit the HSDB record page.
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Impurities

Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg
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Product Name

Ascorbic Acid

Color/Form

Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light

CAS RN

50-81-7, 6730-29-6, 53262-66-1
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Melting Point

374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C
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Synthesis routes and methods I

Procedure details

Hydrated hafnium-ammonium-ascorbate was prepared as follows: 1.6 grams of hafnium-tetrachloride and 1.86 grams of crystalline ascorbic acid were dissolved in 5 ml of water, and the pH was adjusted to 6.5 with ammonium hydroxide. Two ml portions of the resulting solution were administered orally to rats and radiographs were obtained comparable to those seen with preparations described in the previous examples. Soluble complexes of ascorbic acid and hafnium possessing similar properties were obtained using molar ratios of ascorbic acid to hafnium of from 1:1 to 4:1.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-O-(2-keto-L-gulonoyl)-L-ascorbate substantially free from 2-keto-L-gulonic acid, 1.2 g (3.4 mmol), was dissolved in 50 ml of water, to which a solution of 1.8 g (8.5 mmol) of sodium carbonate in 5 ml of water was added and stirred at 40° C. for about 2 hours. Quantitative analysis of the reaction mixture according to the method described in Reference Example 1 showed that 1.10 g (yield: 91.9%) of L-ascorbic acid was present with 0.05 g of 2-keto-L-gulonic acid.
[Compound]
Name
6-O-(2-keto-L-gulonoyl)-L-ascorbate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
91.9%

Synthesis routes and methods III

Procedure details

6-O-(2-keto-L-gulonoyl)-L-ascorbate substantially free from 2-keto-L-gulonic acid, 1.2 g (3.4 mmol), was dissolved in 50 ml of water, to which 1.4 g (17 mmol) of sodium hydrogencarbonate was added and stirred at 40° C. for about 1.5 hours. High performance liquid chromatography analysis of the reaction mixture showed that 1.14 g (yield: 95.2%) of L-ascorbic acid was present with 0.07 g of 2-keto-L-gulonic acid but the starting substance 6-O-(2-keto-L-gulonoyl)-L-ascorbate was not found. Condition of high performance liquid chromatography:
[Compound]
Name
6-O-(2-keto-L-gulonoyl)-L-ascorbate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
95.2%

Synthesis routes and methods IV

Procedure details

The relationship between the amount of ascorbic acid and the phenol yield was examined. Specifically, the pressure of the oxygen atmosphere was set at 4 atm (about 0.4 MPa), and the amount of ascorbic acid was changed within a range of 0 to 3 mmol. FIG. 1 shows the results. As apparent from FIG. 1, phenol was obtained at a high yield of 8% or more where the amount of ascorbic acid was at least 1 mmol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

0.5 to 10%, caffeine benzoate: 0.1 to 5%, phytic acid: 0.1 to 5%, mucic acid: 0.1 to 5%, hydrolysates of vegetable proteins: 0.1 to 10%, polyglucan: 0.1 to 5%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
1,620,000
Citations
CH Foyer - Antioxidants in higher plants, 2017 - taylorfrancis.com
High concentrations of L-ascorbic acid are characteristic of plant tissues. Ascorbate is one of the most important vitamins in the human diet, being obtained largely from vegetables, fruit, …
Number of citations: 459 www.taylorfrancis.com
O Arrigoni, MC De Tullio - Biochimica et Biophysica Acta (BBA)-General …, 2002 - Elsevier
Vitamin C (ascorbic acid (AA)) is very popular for its antioxidant properties. Consequently, many other important aspects of this multifaceted molecule are often underestimated or even …
Number of citations: 254 www.sciencedirect.com
RA Grünewald - Brain Research Reviews, 1993 - Elsevier
… Key words: Ascorbic acid; Voltammetry in viva; Excitatory amirto acid; Excitotoxicity Ascorbic acid is highly concentrated in the central nervous system. Measurement of the extracellutar …
Number of citations: 397 www.sciencedirect.com
S Englard, S Seifter - Annual review of nutrition, 1986 - annualreviews.org
This review is concerned primarily with functions of ascorbate that have been studied at the level of specific enzymatic reactions using in vitro systems. This approach excludes detailed …
Number of citations: 733 www.annualreviews.org
CS Johnston, FM Steinberg, RB Rucker - Handbook of vitamins, 2007 - nutrindrip.com.br
Ascorbic acid (vitamin C) functions as a redox cofactor and catalyst in a broad array of biochemical reactions and processes. In humans, vitamin C cures and prevents scurvy, hence the …
Number of citations: 97 nutrindrip.com.br
MR Luck, I Jeyaseelan, RA Scholes - Biology of reproduction, 1995 - academic.oup.com
… Ascorbic acid has long been associated with fertility, but no … This article considers how three of ascorbic acid's principal … of ascorbic acid measurement in the ovarian ascorbic acid …
Number of citations: 313 academic.oup.com
M Levine - New England Journal of Medicine, 1986 - Mass Medical Soc
… ASCORBIC acid, originally called vitamin C, is required for human health. In human beings deprived of ascorbic acid, the deficiency disease scurvy develops and can be life threatening…
Number of citations: 949 www.nejm.org
HJ Loeffler, JD Ponting - Industrial & Engineering Chemistry …, 1942 - ACS Publications
… method for determining ascorbic acid by comparing … incre-ments of pure ascorbic acid is satisfactory where only one type of … (If) colorimetric method for determining ascorbic acid. This …
Number of citations: 241 pubs.acs.org
L Pauling - Proceedings of the National Academy of …, 1970 - National Acad Sciences
… ascorbic acid less than that provided by high-ascorbic-acid raw plant foods. These mutations might involve an increased ability of the kidney tubules to pump ascorbic acid … ascorbic acid …
Number of citations: 321 www.pnas.org
J Du, JJ Cullen, GR Buettner - … et Biophysica Acta (BBA)-Reviews on …, 2012 - Elsevier
Since the discovery of vitamin C, the number of its known biological functions is continually expanding. Both the names ascorbic acid and vitamin C reflect its antiscorbutic properties …
Number of citations: 209 www.sciencedirect.com

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